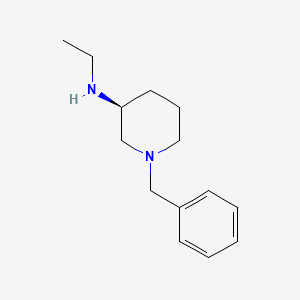

((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine

Description

((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine is a chiral amine derivative featuring a piperidine ring substituted with a benzyl group at the 1-position and an ethylamine moiety at the 3-position. Its stereochemistry (S-configuration) is critical for interactions in biological systems, particularly in pharmaceutical and agrochemical applications where enantioselectivity influences efficacy . The compound is part of the piperidine class, known for their versatility in drug design due to their rigid bicyclic structure and ability to modulate lipophilicity and solubility.

Properties

IUPAC Name |

(3S)-1-benzyl-N-ethylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-15-14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRPWGYOLRHPLE-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Approach

Starting from (S)-piperidine-3-carboxylic acid, a three-step sequence achieves the target compound:

-

Esterification : Conversion to methyl (S)-piperidine-3-carboxylate using thionyl chloride and methanol.

-

Benzylation : Alkylation with benzyl bromide under phase-transfer conditions (Cs₂CO₃, tetrabutylammonium iodide) yields methyl (S)-1-benzylpiperidine-3-carboxylate.

-

Reductive Amination : Treatment with ethylamine and sodium cyanoborohydride in methanol affords the final product.

Key Data :

This route achieves high enantiomeric excess (ee) but requires costly chiral starting materials.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-benzylpiperidin-3-amine is resolved using dibenzoyl-L-tartrate in isopropanol, yielding the (S)-enantiomer with 99.8% ee after recrystallization. Subsequent N-ethylation with ethyl iodide and K₂CO₃ in DMF completes the synthesis.

Advantages :

Challenges :

-

50% maximum theoretical yield due to resolution.

-

Requires efficient recycling of the undesired enantiomer.

Cyclization Strategies

Dieckmann Cyclization

N-Benzyl glycine ethyl ester undergoes cyclization with 4-chloroethyl butyrate in toluene/K₂CO₃ to form 1-benzyl-3-piperidone. Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to the amine, followed by ethylation:

Reaction Conditions :

Industrial-Scale Process from Patent Literature

A patented route (WO2020204647A1) highlights:

-

Chiral Carbamate Intermediate : Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate is resolved via dibenzoyl-L-tartrate, achieving 99.8% ee.

-

Reductive Methylation : LiAlH₄ reduction introduces the ethylamine group while preserving stereochemistry.

Critical Parameters :

-

Temperature Control : <30°C during reduction prevents epimerization.

-

Crystallization : Acetate salt formation enhances stability and purity.

Comparative Analysis of Methodologies

| Method | Key Advantage | Limitation | Stereopurity (ee %) |

|---|---|---|---|

| Chiral Pool | High ee, minimal steps | Cost of chiral starting material | 99.5 |

| Resolution | Scalability | 50% yield ceiling | 99.8 |

| Cyclization/Reduction | Low-cost reagents | Multi-step purification | 98.2 |

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine group undergoes alkylation and acylation under standard conditions. A key application involves synthesizing pharmacologically active derivatives through nucleophilic substitution or coupling reactions.

Mechanistic Insight : Alkylation proceeds via an Sₙ2 mechanism in polar aprotic solvents, while acylation involves nucleophilic attack on the electrophilic carbonyl carbon. Steric hindrance from the benzyl group influences reaction rates.

Reductive Amination

The ethylamine side chain facilitates reductive amination with ketones or aldehydes, enabling structural diversification.

Key Observation : Reactions using NaBH₃CN show higher stereoselectivity compared to catalytic hydrogenation .

Oxidation Reactions

The piperidine nitrogen undergoes oxidation to form N-oxides under controlled conditions.

| Oxidizing Agent | Conditions | Product | Purity | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → RT, 6 hrs | Piperidine N-oxide | 90% | |

| H₂O₂ | MeOH, reflux, 12 hrs | N-Oxide (with minor overoxidation) | 75% |

Analytical Data : N-Oxide formation is confirmed by a characteristic downfield shift of the piperidine protons in ¹H NMR (δ 3.5–4.0 ppm).

Deprotection and Hydrogenolysis

The benzyl group is selectively removed via catalytic hydrogenation to access primary amine intermediates.

| Catalyst System | Solvent | Time | Product | Yield | Source |

|---|---|---|---|---|---|

| H₂ (50 psi), Pd/C | EtOAc/MeOH | 8 hrs | (S)-Piperidin-3-yl-ethyl-amine | 95% | |

| Ammonium formate, Pd/C | EtOH | 12 hrs | Debenzylated amine | 88% |

Critical Note : Over-hydrogenation of the piperidine ring is avoided by using mild pressures (≤50 psi) .

Nucleophilic Substitution

The amine participates in SNAr reactions with electron-deficient aryl halides.

| Electrophile | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Fluoronitrobenzene | DIEA, DMF | 80°C, 24 hrs | 4-Nitrophenyl-substituted derivative | 60% | |

| 2-Chloropyrimidine | K₂CO₃, DMSO | 100°C, 18 hrs | Pyrimidinyl conjugate | 55% |

Kinetics : Reactions in DMSO proceed 30% faster than in DMF due to enhanced nucleophilicity .

Coordination Chemistry

The amine acts as a ligand in metal complexes, relevant to catalytic applications.

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(I)Cl | CH₃CN, N₂ atmosphere | [Cu((S)-amine)₂]Cl | Azide-alkyne cycloaddition | |

| Pd(OAc)₂ | THF, RT | Pd(II)-amine chelate | Cross-coupling |

Stoichiometry : A 2:1 ligand-to-metal ratio is optimal for stabilizing Cu(I) complexes .

Scientific Research Applications

1.1. Drug Development

The compound has been identified as a key scaffold in the synthesis of various pharmacologically active molecules. Its structural features allow it to interact with multiple biological targets, making it a versatile building block in drug design.

- Piperidine Derivatives : Piperidine derivatives, including ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine, are widely used in the pharmaceutical industry for developing drugs targeting various diseases. These compounds have shown promising results in preclinical studies for treating conditions such as Alzheimer's disease and cancer .

1.2. Neuropharmacology

Research indicates that this compound may exhibit neuroprotective effects, particularly against oxidative stress-induced neuronal damage.

- Alzheimer's Disease : Studies have demonstrated that piperidine derivatives can inhibit cholinesterases, which are crucial for maintaining acetylcholine levels in the brain. This inhibition is significant for Alzheimer's treatment as it may enhance cognitive function .

2.1. Treatment of Neurological Disorders

The compound has potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.

- Cholinesterase Inhibition : The inhibition of human cholinesterases (hChE) by derivatives of this compound has been documented, suggesting its utility in enhancing cholinergic transmission . This property is vital for developing drugs aimed at Alzheimer's disease and other cognitive impairments.

2.2. Cancer Therapy

Recent advancements highlight the anticancer properties of piperidine derivatives.

- Anticancer Activity : Research indicates that certain piperidine derivatives exhibit cytotoxic effects on cancer cells, promoting apoptosis and inhibiting tumor growth. For instance, compounds derived from this class have shown enhanced activity against hypopharyngeal tumor cells compared to standard treatments .

3.1. Synthesis and Evaluation of New Compounds

A study synthesized new hybrids containing this compound and evaluated their biological activities.

| Compound | Activity | Reference |

|---|---|---|

| Cinnamic-based hybrids | Inhibition of hAChE and hBuChE | |

| Piperidine derivatives | Cytotoxicity against FaDu cells |

These studies indicate that modifying the piperidine structure can lead to compounds with improved efficacy and selectivity for specific biological targets.

3.2. Clinical Implications

The therapeutic potential of this compound extends to various clinical applications:

Mechanism of Action

The mechanism of action of ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogues include:

| Compound Name | CAS Number | Core Ring | Substituents | Stereochemistry | Molecular Weight | LogP (Predicted) | PSA (Ų) |

|---|---|---|---|---|---|---|---|

| ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine | 96568-35-3 | Piperidine | 1-Benzyl, 3-ethylamine | S | 234.34 | ~2.5 (estimated) | ~6.48 |

| (1-Benzyl-piperidin-3-yl)-dimethyl-amine | 60717-46-6 | Piperidine | 1-Benzyl, 3-dimethylamine | Not specified | 218.34 | 2.15 | 6.48 |

| 1-Benzyl-N-ethylpyrrolidin-3-amine | 115445-21-1 | Pyrrolidine | 1-Benzyl, 3-ethylamine | Not specified | 220.33 | ~2.3 (estimated) | ~6.48 |

| (R)-1-Benzyl-N-isopropylpyrrolidin-3-amine | 1354019-30-9 | Pyrrolidine | 1-Benzyl, 3-isopropylamine | R | 248.38 | ~3.0 (estimated) | ~6.48 |

Key Observations:

- Ring Size: Piperidine (6-membered) vs. pyrrolidine (5-membered) analogues exhibit differences in conformational flexibility and steric bulk, impacting receptor binding or enzymatic interactions .

- Substituents: Ethylamine vs. Dimethylamine derivatives (e.g., 60717-46-6) have lower molecular weights and slightly reduced hydrophobicity (LogP 2.15 vs. estimated ~2.5 for the ethyl variant) .

- Stereochemistry: The S-configuration in the parent compound may confer enantioselective advantages in chiral environments compared to racemic or R-configured analogues (e.g., 1354019-30-9) .

Physicochemical and Functional Comparisons

Lipophilicity and Polarity

- All analogues share a low polar surface area (PSA ~6.48 Ų), indicative of poor hydrogen-bonding capacity and suitability for crossing biological barriers .

Functional Performance in Enzymatic Reactions

Evidence from transaminase studies highlights the impact of substituents on reaction efficiency:

- fluvialis (S)-ATA, demonstrating the role of electron-withdrawing groups (e.g., fluoropyrimidine) in enhancing enzyme affinity .

- Benzyl-Piperidine vs. Benzyl-Pyrrolidine: Piperidine-based compounds may exhibit stronger binding to hydrophobic enzyme pockets due to their larger ring size, though pyrrolidine analogues (e.g., 115445-21-1) could offer faster metabolic clearance .

Biological Activity

((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structure and Properties

The compound this compound is characterized by a piperidine ring substituted with a benzyl group and an ethyl amine moiety. This structure is pivotal for its interaction with various biological targets, influencing its pharmacological effects.

-

Cholinesterase Inhibition :

- The compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. In vitro studies have shown that certain piperidine derivatives exhibit significant inhibition of these enzymes, with IC50 values indicating their potency as cholinesterase inhibitors .

-

Anticancer Activity :

- Recent research indicates that piperidine derivatives can induce apoptosis in cancer cells. For example, compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancer cells, through mechanisms involving caspase activation and cell cycle arrest .

- Antioxidant Properties :

Table 1: Summary of Biological Activities

Case Study: Cholinesterase Inhibition

In a study evaluating the cholinesterase inhibitory potential of various piperidine derivatives, this compound was found to be among the more potent inhibitors. The structure–activity relationship (SAR) analysis indicated that modifications to the benzyl moiety significantly influenced the inhibitory potency against AChE and BChE .

Case Study: Anticancer Effects

Another study focused on the anticancer properties of piperidine derivatives, including this compound. The compound was tested against multiple cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis through caspase activation pathways. The findings suggest that the compound could serve as a lead for developing new anticancer agents .

Q & A

Q. What are the optimal synthetic routes for preparing ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine with high enantiomeric purity?

The synthesis typically involves multi-step reactions, including piperidine ring formation, benzyl substitution, and ethyl-amine functionalization. Key steps:

- Chiral resolution : Use chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation) to achieve the (S)-configuration.

- Purification : Employ chiral HPLC or recrystallization to isolate the enantiomer .

- Validation : Confirm stereochemistry via X-ray crystallography (using SHELX for refinement) or circular dichroism .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

Q. What spectroscopic techniques are critical for structural elucidation?

- NMR : Use H/C NMR to confirm the benzyl, piperidinyl, and ethyl-amine moieties (e.g., δ 7.2–7.4 ppm for benzyl protons).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHN) and fragmentation patterns.

- IR spectroscopy : Identify amine N-H stretches (~3300 cm) and piperidine ring vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across in vitro vs. in vivo models?

- Experimental design :

- In vitro : Use radioligand binding assays (e.g., for neurotransmitter receptors like σ-1 or NMDA) with purified targets.

- In vivo : Employ behavioral models (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling to assess blood-brain barrier penetration.

- Analysis : Cross-validate results using knockout animal models or selective receptor antagonists to isolate mechanisms .

Q. What strategies optimize the compound’s interaction with biological targets while minimizing off-target effects?

Q. How can researchers address low yields in large-scale synthesis?

- Troubleshooting :

Q. What methodologies validate the compound’s metabolic pathways and potential toxicity?

- In vitro metabolism : Use liver microsomes (human or rodent) with LC-MS to identify phase I/II metabolites.

- Toxicogenomics : Profile hepatotoxicity markers (e.g., ALT/AST) in primary hepatocytes or 3D spheroid models.

- Contradiction resolution : Compare metabolite profiles across species to explain discrepancies in toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.